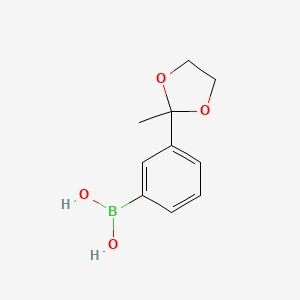

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

Description

Propriétés

IUPAC Name |

[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDRSKQWUQJUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394913 | |

| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-50-2 | |

| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Lithiation and Boronation Method

This classical approach involves:

- Step 1: Directed ortho-lithiation of a 3-(2-methyl-1,3-dioxolan-2-yl)benzene precursor using a strong base such as n-butyllithium at low temperatures (e.g., -78 °C).

- Step 2: Quenching the aryllithium intermediate with a boron electrophile such as triisopropyl borate.

- Step 3: Acidic workup to afford the boronic acid.

This method allows regioselective installation of the boronic acid group at the 3-position relative to the dioxolane substituent.

| Reagent | Amount/Equiv. | Temperature | Time |

|---|---|---|---|

| n-Butyllithium (2.5 M) | 1.2 equiv | -78 °C | 1 hour |

| Triisopropyl borate | 1.2 equiv | -78 °C to -20 °C | 30 minutes |

| 2 M HCl (aqueous) | Excess | Room temperature | 30 minutes |

This procedure is adapted from standard boronic acid syntheses with modifications to accommodate the dioxolane group.

Palladium-Catalyzed Borylation of Aryl Halides

Another widely used method is the palladium-catalyzed Miyaura borylation:

- Step 1: Starting from 3-bromo- or 3-iodo-(2-methyl-1,3-dioxolan-2-yl)benzene.

- Step 2: Reaction with bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst (e.g., Pd(PPh3)4).

- Step 3: Base such as potassium carbonate in a mixed solvent system (toluene/ethanol/water).

- Step 4: Reflux for 12 hours under nitrogen atmosphere.

This method provides high yields and tolerance to the dioxolane protecting group.

| Component | Quantity/Equiv. | Conditions |

|---|---|---|

| Aryl halide (3-bromo derivative) | 1.0 equiv | Reflux, 12 h under N2 |

| Bis(pinacolato)diboron | 1.2 equiv | |

| Pd(PPh3)4 | 5 mol% | |

| K2CO3 (aqueous) | 3 equiv | |

| Solvent (Toluene/EtOH/H2O) | Mixed |

This approach is supported by related synthetic examples in literature involving similar boronic acid derivatives with acetal functionalities.

Protection and Deprotection Strategies

Since the 1,3-dioxolane ring is a protecting group for aldehydes or ketones, the synthesis often involves:

- Formation of the dioxolane ring prior to boronic acid installation.

- Careful control of acidic or basic conditions during the synthesis to avoid hydrolysis of the dioxolane.

- Use of mild workup conditions.

For example, ethylene glycol and p-toluenesulfonic acid are used to form the dioxolane ring from the corresponding aldehyde, followed by boronation steps under inert atmosphere.

Experimental Data and Yields

Summary of Research Findings

- The lithiation-boronation route provides regioselective access but requires strict anhydrous and low-temperature conditions.

- The palladium-catalyzed borylation of aryl halides is more versatile and is favored for scale-up due to milder conditions and higher yields.

- Protecting group strategies involving the dioxolane ring are crucial to maintain the integrity of the molecule during synthesis.

- Purification is typically achieved by column chromatography or crystallization, yielding white crystalline solids with melting points around 117-120 °C.

- Spectral data (NMR, IR, HRMS) confirm the structure and purity of the synthesized boronic acid.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key findings include:

Table 1: Representative Suzuki-Miyaura Reactions

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0)

-

Transmetallation with the boronic acid via tetracoordinated boron intermediate

Boronate Ester Formation

The compound reacts reversibly with diols to form cyclic boronate esters, a property exploited in molecular recognition and sensing:

Example :

-

Reagents : Ethylene glycol (2 eq), MgSO₄ (dehydrating agent)

-

Conditions : Reflux in benzene, 12 hr

-

Product : 2-(3-Boronophenyl)-2-methyl-1,3-dioxolane-ethylene glycol ester

Applications :

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane group undergoes acid-catalyzed hydrolysis to regenerate the ketone:

Reaction :

Conditions :

Utility :

Oxidation and Protodeboronation

Oxidation :

-

Reagent : H₂O₂ (30% aq.)

-

Product : 3-(2-Methyl-1,3-dioxolan-2-yl)benzeneboronic acid → Corresponding phenol

Protodeboronation :

-

Conditions : NaHCO₃, Pd(OAc)₂, H₂O/THF

-

Product : Toluene derivative (via C-B bond cleavage)

Coordination Chemistry

The boronic acid acts as a ligand for transition metals, facilitating catalytic cycles:

Example :

-

Complex : Pd(II)-3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronate

-

Application : Accelerates Heck couplings of electron-deficient alkenes

Mechanistic Insight :

The dioxolane’s electron-donating effects stabilize Pd intermediates, enhancing catalytic efficiency .

Comparative Reactivity

Table 2: Reaction Kinetics of Boronic Acid Derivatives

| Compound | Suzuki Coupling Rate (k, M⁻¹s⁻¹) | Hydrolysis Half-Life (pH 7) |

|---|---|---|

| Phenylboronic acid | 0.45 | 8.2 hr |

| 3-(2-Methyl-dioxolanyl)phenylboronic acid | 0.38 | 72 hr |

| 4-Fluorophenylboronic acid | 0.51 | 6.5 hr |

Challenges and Limitations

Applications De Recherche Scientifique

Organic Synthesis

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is primarily utilized as a reagent in various organic reactions, particularly in the Suzuki coupling reactions . This reaction is crucial for synthesizing biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry

The compound exhibits diverse biological activities that make it a candidate for drug development:

- Proteasome Inhibition : Some derivatives act as proteasome inhibitors, potentially halting cancer cell growth. For instance, related compounds have shown IC50 values in the low nanomolar range against breast cancer cell lines .

- Antiviral Activity : Research indicates that boronic acid derivatives can inhibit viral replication. A related compound demonstrated significant inhibition of HIV replication with an IC50 of approximately 5 µM .

- Antibacterial Properties : Boronic acids have shown efficacy against various pathogens, including resistant strains. Their mechanism often involves disrupting bacterial cell wall synthesis.

Case Studies

Several studies illustrate the potential applications of this compound:

- Cancer Treatment : A study highlighted that a similar boronic acid derivative exhibited potent inhibitory effects on breast cancer cell lines with an IC50 value as low as 6.74 nM. This suggests that modifications to the boronic acid structure can enhance anticancer efficacy .

- HIV Protease Inhibition : Another investigation revealed that a derivative acted as a competitive inhibitor of HIV-1 protease with a Ki value significantly lower than established drugs like darunavir, positioning boronic acids as promising candidates for antiviral drug development .

- Fluorescent Probes : The compound has been utilized in developing fluorescent probes for bioimaging applications due to its ability to form stable complexes with biomolecules.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the bioavailability and therapeutic potential of boronic acids. While some derivatives have shown favorable pharmacokinetic profiles, optimization is often required to enhance their concentration at therapeutic targets. Importantly, certain boronic acids have been found non-toxic to human cells, making them suitable for further development as therapeutic agents .

Mécanisme D'action

The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : Boronic acid, [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-

- CAS No.: 243140-14-9 (primary) , 850568-50-2 (meta-isomer)

- Molecular Formula : C₁₀H₁₃BO₄

- Molecular Weight : 208.02 g/mol

- Structure : Comprises a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a 2-methyl-1,3-dioxolane ring at the meta-position (Figure 1).

Physicochemical Properties :

Comparison with Structural Analogues

Positional Isomers

2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic Acid (CAS 243140-14-9) :

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic Acid (CAS 850568-50-2) :

Functional Group Variations

3-(Acrylamido)phenylboronic Acid :

3-(Oxolan-2-ylmethoxy)phenylboronic Acid (CAS 1313760-56-3) :

- Structure : Tetrahydrofuran (oxolane) methoxy substituent.

- Molecular Weight : 222.05 g/mol (vs. 208.02 for target compound) .

- Solubility : Increased hydrophilicity due to ether linkage compared to dioxolane-protected compounds .

3-Aminophenylboronic Acid:

- Key Difference: Amino (-NH₂) group replaces dioxolane.

- Applications: pH-sensitive saccharide binding; used in diagnostic assays .

Research Findings and Key Distinctions

- Reactivity : The meta-substituted dioxolane in this compound offers balanced steric and electronic effects, enhancing Suzuki coupling yields compared to ortho-isomers .

- Stability: The dioxolane group improves hydrolytic stability relative to unprotected boronic acids (e.g., 3-aminophenylboronic acid), which degrade rapidly in aqueous media .

- Synthetic Utility : Unlike acrylamido derivatives, the dioxolane group can be deprotected to regenerate diols, enabling sequential functionalization .

Activité Biologique

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is a compound with significant biological activity, particularly in the realms of enzyme inhibition and molecular recognition. This article delves into its biochemical properties, mechanisms of action, and potential applications in scientific research and medicine.

Chemical Structure and Properties

The compound features a phenylboronic acid structure with a dioxolane moiety, which enhances its reactivity and biological compatibility. Its molecular formula is , and it is characterized by the presence of a boron atom bonded to a phenyl group and a 2-methyl-1,3-dioxolane ring.

The primary mechanism of action involves the interaction of this compound with various enzymes through the formation of reversible covalent bonds. This interaction primarily occurs with serine proteases and kinases:

- Transmetalation : The compound acts as a reagent in the Suzuki–Miyaura coupling reaction, where it facilitates carbon-carbon bond formation through transmetalation processes involving palladium catalysts.

- Enzyme Inhibition : It inhibits serine proteases by covalently bonding with the active site serine residue, effectively blocking enzymatic activity.

Cellular Effects

Research indicates that this compound modulates cellular functions by influencing signaling pathways and gene expression. For instance:

- Kinase Inhibition : It has been shown to inhibit specific kinases, leading to alterations in cell proliferation and apoptosis pathways.

- Impact on Metabolism : The compound affects metabolic processes within cells, which can have downstream effects on overall cell function.

Temporal Effects in Laboratory Settings

In laboratory studies, the stability of this compound is notable. It remains stable under standard conditions but can undergo hydrolysis in aqueous environments, resulting in the formation of its corresponding phenol and boric acid.

Dosage Effects in Animal Models

Animal studies have demonstrated that varying dosages influence the compound's efficacy:

- Low to Moderate Doses : These doses effectively inhibit enzyme activity without significant toxicity, making it a potential candidate for therapeutic applications.

Scientific Research Applications

The compound has several promising applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a reagent in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules. |

| Biology | Potential development of boron-containing drugs due to its ability to form stable complexes with biomolecules. |

| Medicine | Investigated for use in boron neutron capture therapy (BNCT) for cancer treatment. |

| Industry | Utilized in synthesizing advanced materials and polymers. |

Enzyme Inhibition Studies

A study highlighted the effectiveness of this compound in inhibiting serine proteases. The compound showed significant inhibition rates at low concentrations, suggesting its potential as a selective inhibitor with reduced off-target effects compared to traditional immunosuppressants .

Nanoparticle Targeting Research

Research involving phenylboronic acid-decorated nanoparticles demonstrated enhanced tumor targeting capabilities. These nanoparticles exhibited superior efficacy in restricting tumor growth and improving survival rates in tumor-bearing mice compared to non-decorated counterparts . This underscores the potential therapeutic applications of phenylboronic acid derivatives in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-methyl-1,3-dioxolan-2-yl)phenylboronic acid, and how can reaction conditions be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling or protection/deprotection strategies for the 1,3-dioxolane group. A general protocol includes:

- Using Pd(PPh₃)₄ as a catalyst with aryl halides and boronic acid precursors in a mixed solvent system (e.g., DMF/H₂O).

- Optimizing temperature (e.g., 100°C) and base (e.g., K₂CO₃) to enhance yields .

- Protecting the boronic acid moiety during steps involving acidic or oxidative conditions to prevent decomposition .

Q. How is the structure of this compound characterized, and what analytical techniques are critical for validation?

- X-ray crystallography : Resolves the dioxolane ring conformation and boronic acid geometry. SHELX programs are widely used for refinement .

- NMR spectroscopy : ¹¹B NMR confirms boronic acid integrity (~30 ppm), while ¹H/¹³C NMR identifies methyl and dioxolane protons (e.g., δ 1.5–1.7 ppm for methyl groups) .

- FT-IR : B-O stretching (~1350 cm⁻¹) and dioxolane C-O vibrations (~1100 cm⁻¹) .

Q. What role does the 1,3-dioxolane group play in stabilizing the boronic acid during Suzuki-Miyaura coupling?

The dioxolane acts as a protecting group for ketones or aldehydes, preventing undesired side reactions (e.g., oxidation). Its electron-donating properties may also enhance the boronic acid’s reactivity in cross-couplings by stabilizing the transition state .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic and vibrational properties of this compound?

- DFT/B3LYP studies : Predict molecular orbitals, charge distribution, and vibrational modes. For example, the dioxolane ring’s electron-donating effect lowers the LUMO energy of the boronic acid, facilitating nucleophilic attacks .

- Molecular docking : Evaluates interactions with biological targets (e.g., enzymes), highlighting hydrogen bonds between the boronic acid and active-site residues .

Q. What are the comparative reactivities of this compound with other boronic acid derivatives in cross-coupling reactions?

- The dioxolane-substituted derivative shows slower coupling kinetics compared to electron-deficient arylboronic acids (e.g., nitro-substituted) due to steric hindrance and reduced electrophilicity.

- Reactivity can be tuned by modifying the dioxolane’s substituents (e.g., methyl vs. ethyl groups) .

Q. How is this compound utilized in synthesizing complex heterocycles or pharmaceuticals?

- Case study : It serves as a key intermediate in synthesizing benzoxaboroles (antifungal agents) via Pudovik reactions. The boronic acid reacts with α-hydroxy ketones, forming boron-containing heterocycles .

- Challenges : Competing protodeboronation under acidic conditions requires careful pH control (<7.0) and low-temperature protocols .

Methodological Notes

- Handling and storage : Store at 0–6°C under inert gas to prevent boronic acid dimerization or hydrolysis .

- Contradictions in data : Discrepancies in reported melting points (e.g., 117–120°C vs. 232–237°C in similar derivatives) may arise from polymorphic forms or impurities; DSC analysis is recommended for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.